Grossman's sealer
Overview
Description
Polyglyceryl-3 caprate is a versatile emulsifier and surfactant commonly used in cosmetics and personal care products. It is an ester of capric fatty acid with polyglycerol containing three glyceryl units. This compound is known for its ability to blend water and oil-based ingredients, making it an essential component in skincare and hair care formulations .
Preparation Methods
Polyglyceryl-3 caprate is synthesized through esterification, involving the reaction of glycerin with capric acid, a fatty acid derived from coconut or palm oil. Typically, three glycerin molecules react with one molecule of capric acid to produce polyglyceryl-3 caprate. The reaction is often catalyzed by acidic or basic conditions .
Chemical Reactions Analysis
Polyglyceryl-3 caprate primarily undergoes esterification reactions. It is synthesized by reacting glycerin with capric acid under acidic or basic conditions. The major product formed from this reaction is polyglyceryl-3 caprate itself .
Scientific Research Applications
Polyglyceryl-3 caprate finds diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an emulsifier and surfactant, enhancing the texture and stability of products like creams, lotions, and shampoos. Its mild nature makes it suitable for sensitive skin, providing a comfortable and non-irritating experience .
Mechanism of Action
Polyglyceryl-3 caprate exerts its effects by facilitating the blending of water and oil-based ingredients in formulations. It acts as a surfactant, reducing the surface tension between different phases, thereby creating a stable emulsion. This mechanism is crucial in ensuring the uniform distribution of active ingredients in cosmetic products .
Comparison with Similar Compounds
Polyglyceryl-3 caprate is often compared with other emulsifiers and surfactants such as glyceryl stearate, sorbitan stearate, and cetearyl alcohol. While these compounds also serve as emulsifiers, polyglyceryl-3 caprate is unique due to its mild nature and suitability for sensitive skin. It is also PEG-free, biodegradable, and water-soluble, making it an environmentally friendly option .
Similar compounds include:
- Glyceryl stearate
- Sorbitan stearate
- Cetearyl alcohol
- Polyglyceryl-3 caprylate
Properties
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7664-93-9, 14808-79-8 | |
Record name | Sulfuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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